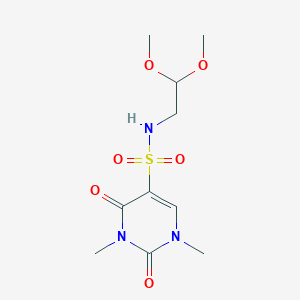

N-(2,2-dimethoxyethyl)-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Sulfonamide derivatives are an important class of compounds in the field of medicinal chemistry due to their diverse biological activities. They are synthesized through various methods and possess a wide range of chemical and physical properties, making them suitable for different applications in drug design and development.

Synthesis Analysis

The synthesis of sulfonamide derivatives often involves nucleophilic substitution reactions, where sulfonamide anions attack suitable electrophiles. For instance, C-2 sulfonamido pyrimidine nucleosides were prepared by opening the anhydronucleosides under nucleophilic attack, yielding C-2 sulfonamido derivatives in excellent yields (Krizmanić et al., 2003).

Molecular Structure Analysis

The structure of sulfonamide compounds can be confirmed through various spectroscopic techniques, including 1D and 2D NMR experiments, and X-ray structural analysis. These methods confirm the configuration and conformation of sulfonamido nucleosides, providing insights into their molecular structure and potential interactions with biological targets.

Chemical Reactions and Properties

Sulfonamide derivatives participate in a variety of chemical reactions, reflecting their versatile chemical properties. For example, reactions involving the sodium salt of sulfonamides with anhydronucleosides result in sulfonamido derivatives, showcasing the chemical reactivity of these compounds (Krizmanić et al., 2003). Moreover, the synthesis of 5-sulfonamidomethyl substituted 4,7-dihydroazolo[1,5-a]pyrimidines illustrates another chemical reaction pathway for creating sulfonamide-based compounds (Shvets et al., 2020).

Physical Properties Analysis

The physical properties of sulfonamide derivatives, such as solubility, melting point, and crystal structure, can be studied through various analytical methods. These properties are crucial for understanding the compound's behavior in different environments and for its formulation in pharmaceutical applications.

Chemical Properties Analysis

The chemical properties of sulfonamide compounds, including their acidity, basicity, and reactivity towards different chemical reagents, are essential for their application in drug design. These properties determine the compound's interaction with biological targets, its stability, and its metabolism within the body.

For more information on the synthesis, structure, and applications of sulfonamide derivatives, refer to the following studies: (Krizmanić et al., 2003), (Shvets et al., 2020).

科学的研究の応用

Antibacterial Activity

N-(2,2-dimethoxyethyl)-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide has been studied for its antibacterial properties. Research has shown that certain sulfonamide combinations exhibit significant antibacterial activity, with effectiveness against pathogens like Escherichia coli and Staphylococcus aureus. These properties make it a potential candidate for broad-spectrum chemotherapeutic applications (Etzel & Wesenberg, 1976), (Gadad, Mahajanshetti, Nimbalkar & Raichurkar, 2000).

Cytotoxic Activity

This compound has also been investigated for its cytotoxic activity against various human tumor cell lines, including human mammary cancer cells (MCF-7), human cervical carcinoma cells (Hela), and human lung cancer cells (A549). Research indicates that certain derivatives of this sulfonamide show moderate to potent cytotoxic activity, which is crucial for cancer treatment and drug development (Li, Ding, Xu, Zhang, Wang, Zhou & Li, 2014).

Gas-Liquid Chromatography Applications

In analytical chemistry, N-(2,2-dimethoxyethyl)-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide derivatives have been utilized in gas-liquid chromatography. These derivatives exhibit excellent chromatographic properties and are convenient for submicrogram-level analysis, contributing to more precise and accurate analytical methods (Vandenheuvel & Gruber, 1975).

Electrochemical Studies

Electrochemical studies of sulfonamide derivatives, including this compound, have provided insights into their redox behavior. These studies are significant for understanding the stability and reactivity of such compounds, which is crucial for various applications, including drug design and development (Asirvatham & Hawley, 1974).

特性

IUPAC Name |

N-(2,2-dimethoxyethyl)-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O6S/c1-12-6-7(9(14)13(2)10(12)15)20(16,17)11-5-8(18-3)19-4/h6,8,11H,5H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOUDAJNSXUVIPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=O)N(C1=O)C)S(=O)(=O)NCC(OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,2-dimethoxyethyl)-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-fluoro-N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2480290.png)

![2-[(3,4-Dichlorophenyl)methyl]-4,7,8-trimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![Methyl 4-[(1-cyano-2-methylcyclopentyl)carbamoyl]butanoate](/img/structure/B2480298.png)

![3-(2-Aminoethyl)thieno[3,2-d]pyrimidin-4-one;dihydrochloride](/img/structure/B2480299.png)

![N-[1-(2-methylphenoxy)propan-2-yl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2480301.png)

![2-(4-Bromophenyl)-6,6-dimethyl-1-[4-[5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]-5,7-dihydroindol-4-one](/img/structure/B2480308.png)

![3-[[[(Z)-2-Cyano-3-phenylprop-2-enoyl]amino]carbamoyl]-N-(2,4-dimethylphenyl)benzenesulfonamide](/img/structure/B2480311.png)

![Ethyl N-{bis[4-(2,4,4-trimethylpentan-2-yl)phenyl]carbamothioyl}carbamate](/img/structure/B2480312.png)